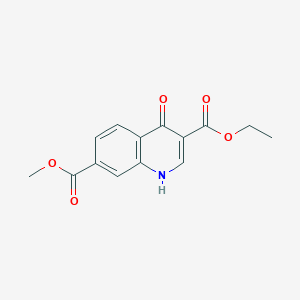
N-(4-acetylphenyl)-6-deoxyhexopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as N-acetyl-3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranosylamine, has been achieved through methods involving azidonitration reactions and characterized by X-ray crystallography (Liu et al., 2005). These methods highlight the complexity and specificity required in the synthesis of such compounds, involving multiple chemical steps and the need for intermediary purification.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(4-acetylphenyl)-6-deoxyhexopyranosylamine has been extensively studied. For instance, high-resolution NMR and X-ray structural analyses have provided insights into the conformations and orientations of substituents in similar compounds (Srinivas et al., 2004). These studies are crucial for understanding the fundamental chemical behavior and potential reactivity of these molecules.
Chemical Reactions and Properties
Chemical reactions involving compounds like this compound often involve selective acylation and deacetylation processes. For example, regioselective enzymatic acylation of N-acetylhexosamines has been achieved, demonstrating the specificity of chemical modifications that can be applied to such molecules (Simerská et al., 2004). These reactions are pivotal for the synthesis of derivatives with tailored properties and functionalities.
Physical Properties Analysis
The physical properties of compounds similar to this compound, such as solubility, melting points, and crystalline structure, have been determined through various analytical techniques. For example, the solid-state structure and solution-phase behavior of related compounds have been elucidated, revealing information about their stability, conformation, and intermolecular interactions (O. Srinivas et al., 2004).
Propriétés
IUPAC Name |
1-[4-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-7(16)9-3-5-10(6-4-9)15-14-13(19)12(18)11(17)8(2)20-14/h3-6,8,11-15,17-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGENSLWVQPEOBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS*,7aR*)-1-(3-chloro-4-methylbenzoyl)-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5610806.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5610815.png)

![2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5610830.png)
![9-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5610837.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5610865.png)
![3-{2-oxo-2-[2-oxo-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]dec-8-yl]ethyl}imidazolidine-2,4-dione](/img/structure/B5610873.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1-pyrrolidinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5610890.png)

![4-[3-(difluoromethoxy)benzyl]-1-(4-methoxyphenyl)-2-piperazinone](/img/structure/B5610903.png)
![2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5610905.png)